molecular formula C8H12O B14418457 5-Methylcyclohex-1-ene-1-carbaldehyde CAS No. 82297-57-2

5-Methylcyclohex-1-ene-1-carbaldehyde

Cat. No.: B14418457
CAS No.: 82297-57-2
M. Wt: 124.18 g/mol
InChI Key: ZOPZRKJZKZVIGO-UHFFFAOYSA-N
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Description

5-Methylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylcyclohex-1-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 5-methylcyclohex-1-ene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the oxidation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

5-Methylcyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2)

Major Products Formed

    Oxidation: 5-Methylcyclohex-1-ene-1-carboxylic acid

    Reduction: 5-Methylcyclohex-1-ene-1-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-Methylcyclohex-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methylcyclohex-1-ene-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. In biological systems, the compound may interact with enzymes that catalyze aldehyde transformations, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylcyclohex-1-ene-1-carbaldehyde
  • 3-Methylcyclohex-1-ene-1-carbaldehyde
  • 4-Methylcyclohex-1-ene-1-carbaldehyde

Uniqueness

5-Methylcyclohex-1-ene-1-carbaldehyde is unique due to the specific position of the methyl group and the aldehyde functional group on the cyclohexene ring. This structural arrangement imparts distinct reactivity and properties compared to its isomers. The compound’s ability to undergo selective oxidation, reduction, and substitution reactions makes it valuable in various chemical processes.

Properties

CAS No.

82297-57-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h4,6-7H,2-3,5H2,1H3

InChI Key

ZOPZRKJZKZVIGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C(C1)C=O

Origin of Product

United States

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